

An In-depth Technical Guide to Tris(2-cyanoethyl)amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-cyanoethyl)amine*

Cat. No.: B1293739

[Get Quote](#)

CAS Number: 7528-78-1

This technical guide provides a comprehensive overview of **Tris(2-cyanoethyl)amine**, a versatile chemical compound with significant applications in research and development, particularly in the fields of organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Tris(2-cyanoethyl)amine, also known as 3,3',3"-Nitrilotripropionitrile, is a nitrogen-containing organic compound characterized by a central tertiary amine with three pendant cyanoethyl groups.^{[1][2]} Its unique molecular structure, featuring three reactive nitrile groups, makes it a valuable intermediate and building block in various chemical transformations.^[1]

Table 1: Physicochemical Properties of **Tris(2-cyanoethyl)amine**

Property	Value	Source(s)
CAS Number	7528-78-1	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₂ N ₄	[1] [2] [3] [5]
Molecular Weight	176.22 g/mol	[1] [2] [3] [5]
Appearance	White to almost white crystalline powder	[5]
Melting Point	59.0 - 62.0 °C	[1] [6]
Boiling Point	140 °C at 10 mmHg (1.33 kPa)	[1] [6]
Density (predicted)	1.071 ± 0.06 g/cm ³	[1]
Density (calculated, X-ray)	1.162 g/cm ³	[1]
Purity	>99.0%	[5]
Solubility	Good solubility in methanol	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Tris(2-cyanoethyl)amine**.

- ¹H NMR: Nuclear Magnetic Resonance spectroscopy can confirm the proton environment of the molecule.[\[3\]](#)
- IR Spectroscopy: As a tertiary amine, **Tris(2-cyanoethyl)amine** does not exhibit N-H stretching or bending vibrations.[\[7\]](#) The key characteristic bands in its IR spectrum would be the C≡N stretching vibration of the nitrile groups, typically appearing in the region of 2260-2240 cm⁻¹, and the C-N stretching vibrations.[\[7\]](#)
- Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of **Tris(2-cyanoethyl)amine** are critical for its application in research.

3.1. Synthesis from Acrylonitrile

A common and high-yield process for the preparation of **Tris(2-cyanoethyl)amine** involves the reaction of acrylonitrile with an ammonium salt of a lower aliphatic acid.[4]

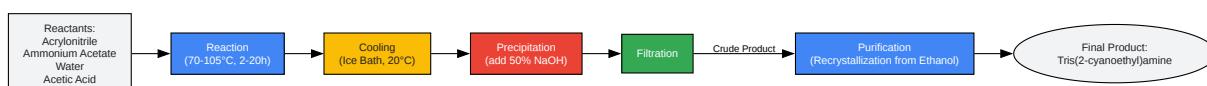
- Reactants:
 - Acrylonitrile
 - Ammonium acetate (or other ammonium salt of a C1-C6 aliphatic acid)
 - Water
 - Acetic acid (or other C1-C6 aliphatic acid)
 - Sodium hydroxide solution (50%)
- Procedure:
 - Combine ammonium acetate, acrylonitrile, water, and acetic acid in a reflux reactor. The initial pH of the mixture should be less than 7.[4]
 - Heat the mixture with stirring to a temperature range of 70°C to 105°C for approximately 2 to 20 hours.[4]
 - Cool the resulting cloudy mixture in an ice bath to 20°C.
 - Add 50% sodium hydroxide solution with stirring to precipitate the solid product.[4]
 - Filter the solid precipitate.
 - The crude product can be recrystallized from a suitable solvent, such as ethanol, and dried under a vacuum to yield a white solid.[4]

3.2. Synthesis of Tertiary Amines from **Tris(2-cyanoethyl)amine**

Tris(2-cyanoethyl)amine can serve as a starting material for the stepwise synthesis of polyfunctionalized tertiary amines through a sequence involving cobalt-catalyzed electrophilic amination.[8][9][10][11]

- Reaction Sequence:
 - Selective Oxidation: Treatment of **Tris(2-cyanoethyl)amine** with m-chloroperoxybenzoic acid (mCPBA) at low temperatures leads to the formation of an N-oxide.[8]
 - Cope Elimination: The N-oxide undergoes a Cope elimination at room temperature to yield an intermediate hydroxylamine.[8]
 - Benzoylation: The hydroxylamine is then treated with benzoyl chloride and triethylamine to produce an N-hydroxylamine benzoate.[8]
 - Cobalt-Catalyzed Electrophilic Amination: The resulting benzoate reacts with organozinc halides in the presence of a cobalt catalyst to form the desired tertiary amine.[8] This sequence can be repeated to introduce different alkyl or aryl groups.[8]

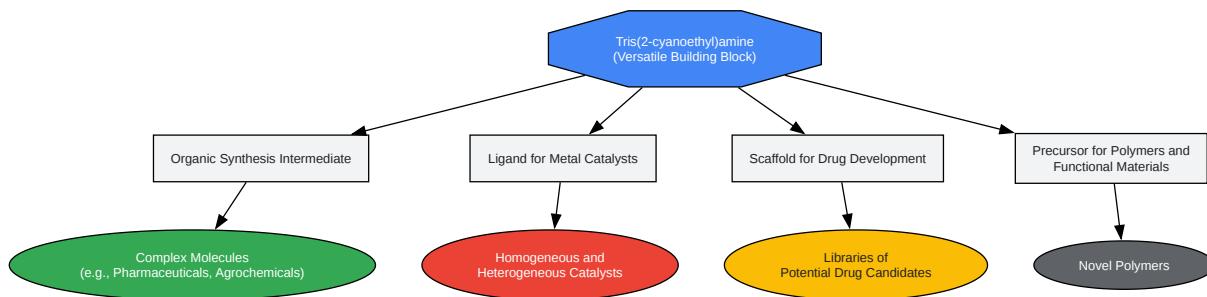
Applications in Research and Drug Development


Tris(2-cyanoethyl)amine is a valuable compound with diverse applications stemming from its unique chemical structure.

- Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex nitrogen-containing molecules, including those with pharmaceutical or agrochemical relevance.[1]
- Catalysis: The ability of the central nitrogen atom and nitrile groups to coordinate with metal ions makes it a potential tripodal ligand for the development of metal catalysts.[1][12]
- Drug Discovery Scaffold: The core structure of **Tris(2-cyanoethyl)amine** can be chemically modified to create libraries of compounds for screening in drug discovery programs. Its functional groups allow for the attachment of various pharmacophores to target specific biological pathways.[1]

- Materials Science: Derivatives of **Tris(2-cyanoethyl)amine** are explored for the development of novel polymers and functional materials.[1]

Visualizations


5.1. Synthesis Workflow of **Tris(2-cyanoethyl)amine**

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **Tris(2-cyanoethyl)amine** from acrylonitrile.

5.2. Role as a Versatile Building Block

[Click to download full resolution via product page](#)

Caption: A diagram showing the role of **Tris(2-cyanoethyl)amine** as a central building block in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Tris(2-cyanoethyl)amine | 7528-78-1 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. TRIS(2-CYANOETHYL)AMINE 99+%(7528-78-1) 1H NMR spectrum [chemicalbook.com]
- 4. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine - Google Patents [patents.google.com]
- 5. Tris(2-cyanoethyl)amine | CymitQuimica [cymitquimica.com]
- 6. Tris(2-cyanoethyl)amine 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. figshare.com [figshare.com]
- 10. Preparation of Tertiary Amines from Tris(2-cyanoethyl)amine Using Three Successive Cobalt-Catalyzed Electrophilic Aminations with Organozinc Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
- 12. Tris(2-cyanoethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tris(2-cyanoethyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293739#tris-2-cyanoethyl-amine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com